2-Iodo-1,3-dimethylbenzene chemical properties
2-Iodo-1,3-dimethylbenzene chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Iodo-1,3-dimethylbenzene
Introduction
2-Iodo-1,3-dimethylbenzene, also known as 2-Iodo-m-xylene, is an important organic intermediate widely utilized in complex chemical syntheses.[1] Its chemical structure, featuring an iodine atom positioned between two methyl groups on a benzene ring, imparts unique steric and electronic properties.[2] These characteristics make it a valuable precursor in the development of pharmaceuticals, organic materials, and fine chemicals.[1][2] The carbon-iodine bond is the least stable among carbon-halogen bonds, rendering aryl iodides like 2-iodo-1,3-dimethylbenzene highly reactive substrates in various coupling reactions.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety information, tailored for researchers and professionals in drug development and material science.
Core Chemical and Physical Properties
2-Iodo-1,3-dimethylbenzene is a clear, green-brown to brown liquid.[4] It is sensitive to light and should be stored in a dark place, sealed in a dry environment at room temperature.[5] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₉I |
| Molecular Weight | 232.06 g/mol |
| CAS Number | 608-28-6 |
| Appearance | Clear green-brown to brown liquid[4] |
| Density | 1.608 g/mL at 25 °C |
| Boiling Point | 223-224 °C |
| Melting Point | 11.2 °C[5] |
| Refractive Index (n20/D) | 1.6030 |
| Flash Point | 102 °C (215.6 °F) - closed cup |
| Solubility | Insoluble in water[5][6]. Soluble in chloroform and methanol (slightly)[5]. |
| InChI Key | QTUGGVBKWIYQSS-UHFFFAOYSA-N |
| SMILES String | Cc1cccc(C)c1I |
Synthesis and Reactivity
2-Iodo-1,3-dimethylbenzene is a versatile reagent in organic synthesis, primarily owing to the reactivity of the carbon-iodine bond. This bond readily participates in various transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[3]
Synthetic Applications
A significant application of 2-iodo-m-xylene is in the preparation of p-(arylethynyl)arylpropanoic acid derivatives, which act as agonists for the free fatty acid receptor 1.[4] These derivatives are noted for their low lipophilicity and high oral bioavailability.[4] Furthermore, its structural properties make it a crucial building block in the synthesis of materials for the electronics industry, such as organic light-emitting diodes (OLEDs).[2]
Cross-Coupling Reactions
2-Iodo-1,3-dimethylbenzene is an excellent substrate for several key cross-coupling reactions:
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. It is a powerful method for creating carbon-carbon bonds to synthesize biaryls, styrenes, and conjugated dienes. Aryl iodides are more reactive than the corresponding bromides or chlorides in this reaction.[7] The reaction is tolerant of a wide range of functional groups and is often carried out under mild conditions.[8]
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9][10] The high reactivity of the C-I bond in 2-iodo-1,3-dimethylbenzene makes it an ideal substrate for this transformation, enabling the synthesis of substituted alkynes.[3]
Experimental Protocols
Synthesis of 2-Iodo-1,3-dimethylbenzene
A general procedure for the synthesis of 2-iodo-1,3-dimethylbenzene from 2,6-dimethylphenylboronic acid is as follows[4]:
-
Add arylboronic acid (0.5 mmol) and K₂CO₃ (1.0 mmol, 138.0 mg) to a 20 mL Schlenk tube equipped with a stir bar.
-
Evacuate the tube and backfill with nitrogen. Repeat this process twice.
-
Add acetonitrile (2 mL) and iodine (0.75 mmol, 191 mg) to the reaction tube at room temperature.
-
Seal the tube and place it in a preheated oil bath at 80 °C for 8-12 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the solution to room temperature.
-
Dilute the mixture with water (10 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Caption: Workflow for the synthesis of 2-Iodo-1,3-dimethylbenzene.
General Protocol for Sonogashira Coupling
The Sonogashira coupling of an aryl iodide with a terminal alkyne typically follows this procedure[11]:
-
To a two-neck round-bottom flask fitted with a condenser, add the aryl iodide (e.g., 2-iodo-1,3-dimethylbenzene, 1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).
-
Degas the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed amine base (e.g., triethylamine, TEA) via syringe.
-
Add the terminal alkyne (1.1 mmol) dissolved in a suitable solvent (e.g., THF or acetonitrile).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) for a specified time (e.g., 2-8 hours), monitoring by TLC or GC.
-
Upon completion, evaporate the solvents.
-
Add a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ether).
-
Wash the combined organic layers with water and brine, then dry and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Iodo-1,3-dimethylbenzene | 608-28-6 [chemicalbook.com]
- 5. 2-Iodo-1,3-dimethylbenzene Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. fishersci.com [fishersci.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. scispace.com [scispace.com]
